

# A Comprehensive Technical Guide to 1-Phenyl-1H-benzo[d]triazole

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## Compound of Interest

**Compound Name:** 1-Phenyl-1H-benzo[d]  
[1,2,3]triazole

**Cat. No.:** B188123

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## Introduction

1-Phenyl-1H-benzo[d]triazole is a heterocyclic aromatic compound featuring a benzotriazole core with a phenyl substituent at the N1 position of the triazole ring.<sup>[1]</sup> This structure, with the molecular formula C<sub>12</sub>H<sub>9</sub>N<sub>3</sub>, serves as a crucial scaffold in medicinal chemistry and material science due to its unique physicochemical properties and versatile biological activities.<sup>[1][2]</sup> The presence of the triazole ring, characterized by its weak basicity, dual hydrogen bond acceptor/donor capabilities, and metabolic stability, makes it a valuable component in drug design.<sup>[2]</sup> This guide provides an in-depth review of its synthesis, spectroscopic properties, and key applications, with a focus on its roles in corrosion inhibition and as a pharmacophore in the development of therapeutic agents.

## Chemical and Physical Properties

The fundamental properties of 1-Phenyl-1H-benzo[d]triazole are summarized below. The addition of the phenyl group to the benzotriazole core significantly increases its molecular size and complexity compared to the parent molecule, locking the compound into the 1H tautomeric form and enhancing its structural stability.<sup>[1]</sup>

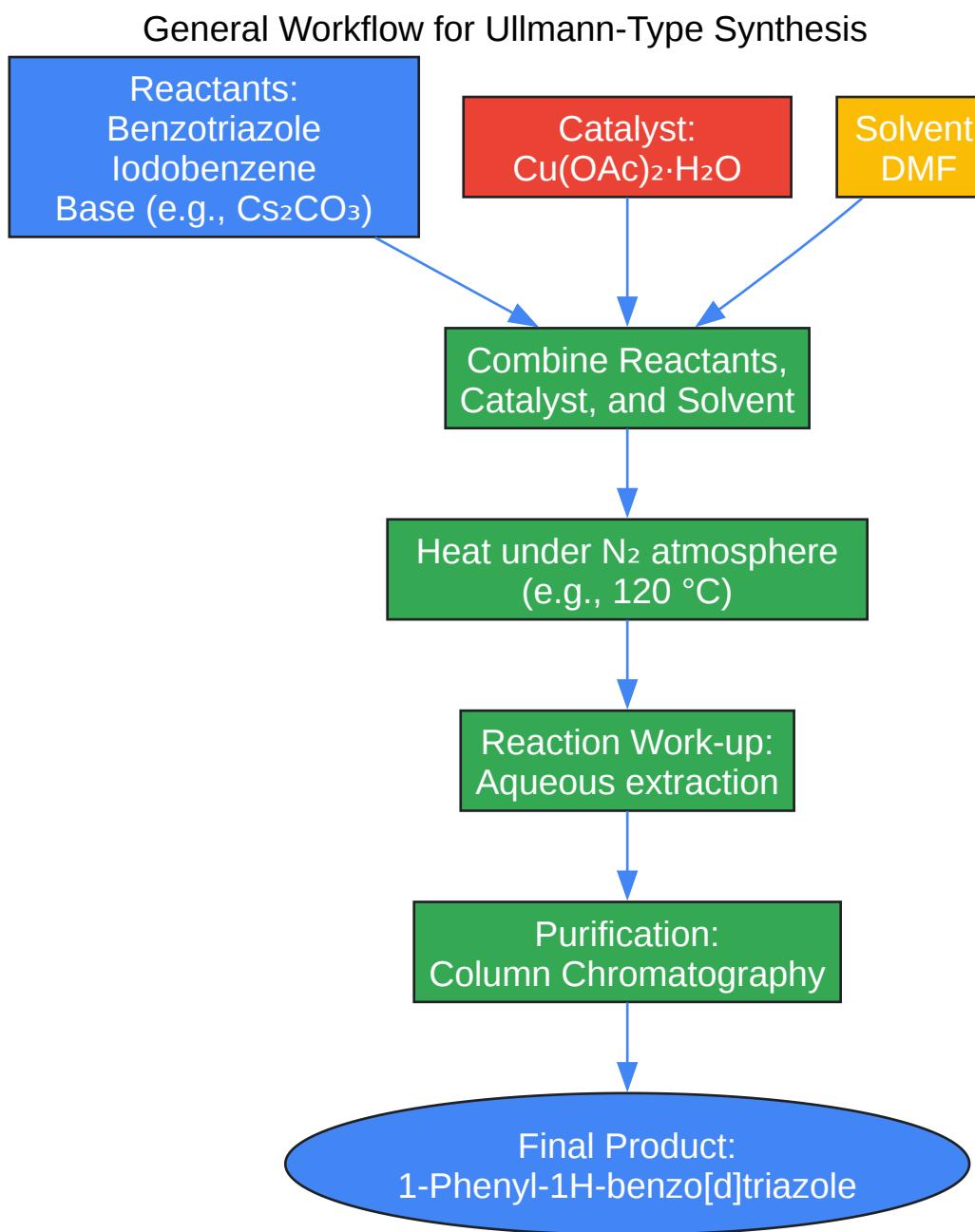
Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub>	[3]
Molecular Weight	195.22 g/mol	[3]
CAS Number	883-39-6	[3]
Appearance	White to pale yellow solid	[4]
Melting Point	96-97 °C	[5]
Boiling Point	201-204 °C at 15 mmHg	[6]
IUPAC Name	1-phenyl-1H-1,2,3-benzotriazole	[3]

## Synthesis of 1-Phenyl-1H-benzo[d]triazole

The most common and effective methods for synthesizing N-aryl benzotriazoles involve cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a traditional and robust method for forming C-N bonds between an aryl halide and an amine or an N-heterocycle.[7]

## General Synthesis Workflow: Ullmann-Type Coupling

The diagram below illustrates the general workflow for the synthesis of 1-Phenyl-1H-benzo[d]triazole via a copper-catalyzed Ullmann-type coupling reaction.



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Caption: Ullmann-type synthesis workflow.

## Detailed Experimental Protocol: Copper-Catalyzed Synthesis[8]

This protocol is based on a reported copper-catalyzed synthesis of 1-Phenyl-1H-benzotriazole.  
[8]

- Preparation: To a reaction vessel, add  $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$  (0.01 mmol) and dissolve it in dimethylformamide (DMF, 2 mL) under a nitrogen atmosphere to prevent oxidation.
- Addition of Reagents: Sequentially add iodobenzene (1.2 mmol), 1H-Benzotriazole (1.0 mmol), and cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 2 mmol) to the solution.
- Reaction: Stir the mixture at a constant temperature, typically around 120 °C, and monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
- Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 1-Phenyl-1H-benzo[d]triazole.

## Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity confirmation of synthesized compounds.

## Summary of Spectroscopic Data

Technique	Key Observations	Reference
Mass Spec (EI)	Molecular Ion ( $M^+$ ) peak at $m/z = 195$	[3]
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Aromatic protons typically appear in the range of $\delta$ 7.2-8.2 ppm. (Specific data for derivatives available)	[9]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	Aromatic carbons typically appear in the range of $\delta$ 110-150 ppm. (Specific data for derivatives available)	[9][10]
FT-IR (KBr)	N-H stretching (absent in N-substituted product), C=N, C=C aromatic stretching, and N=N stretching bands are characteristic.	[11]

## General Experimental Protocol for Spectroscopic Analysis

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:

- Dissolve a small sample (5-10 mg) of the purified compound in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to an NMR tube.
- Acquire spectra on a spectrometer (e.g., 400 or 500 MHz).
- Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

- FT-IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
- Alternatively, for liquid samples, a thin film can be placed between two salt plates (e.g., NaCl).
- Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- A background spectrum is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ .

- Mass Spectrometry (MS):
  - Dissolve the sample in a suitable volatile solvent.
  - Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
  - Analyze the resulting mass-to-charge ratio ( $\text{m/z}$ ) of the molecular ion and its fragmentation pattern to confirm the molecular weight and structure.

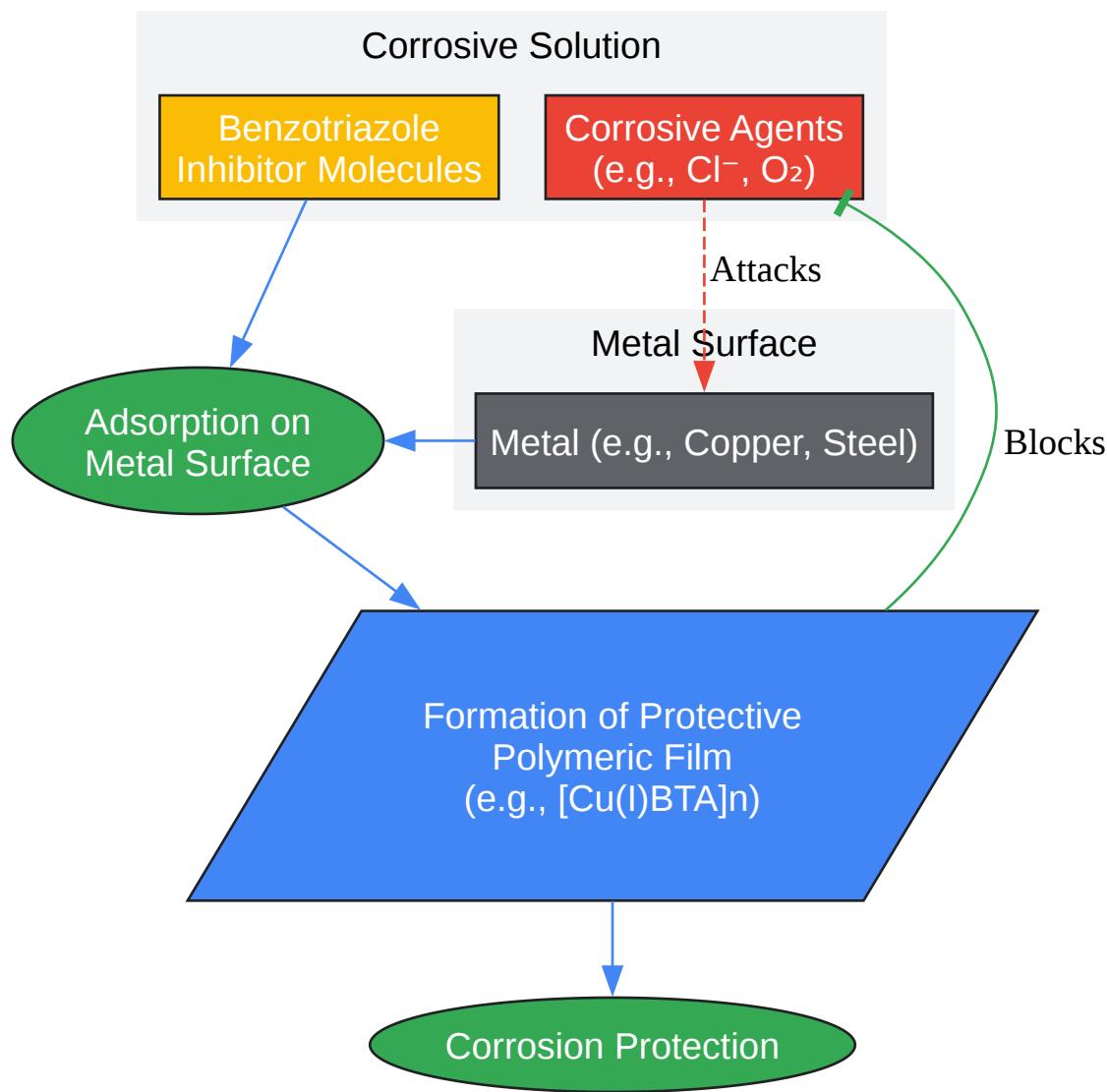
## Applications

1-Phenyl-1H-benzo[d]triazole and its derivatives have found applications in diverse fields, ranging from industrial materials protection to the development of novel pharmaceuticals.

## Corrosion Inhibition

Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys, as well as for steel and aluminum.<sup>[12][13]</sup> The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that prevents contact with corrosive agents.<sup>[12][14]</sup> This film can be formed through physisorption or a more dominant chemisorption mechanism, where a polymeric complex such as  $[\text{Cu(I)BTA}]_n$  is formed.<sup>[12][13]</sup>

## Mechanism of Corrosion Inhibition

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Caption: Adsorption and protective film formation.

## Medicinal Chemistry and Biological Activity

The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed as therapeutic agents. Derivatives have shown a wide spectrum of biological activities.

**Anticancer Activity:** Numerous studies have explored 1,2,3-triazole derivatives, including those with a 1-phenyl-benzotriazole core, as potential anticancer agents.[15][16][17] These

compounds have demonstrated cytotoxic effects against a range of human cancer cell lines.

Compound Type	Cell Line	IC <sub>50</sub> (μM)	Reference
Pyrimidine-benzotriazole derivative (12O)	SiHa (Cervical)	0.009	<a href="#">[15]</a>
1,2,3-Triazole linked Tetrahydrocurcumin (4g)	HCT-116 (Colon)	1.09 ± 0.17	<a href="#">[18]</a>
1,2,3-Triazole linked Chalcone (10a)	A549 (Lung)	62.51	<a href="#">[17]</a>
1-phenyl-1H-pyrazole derivative (5)	A549 (Lung)	10.67 ± 1.53	<a href="#">[1]</a>
1-phenyl-1H-pyrazole derivative (5)	C6 (Glioma)	4.33 ± 1.04	<a href="#">[1]</a>

#### Experimental Protocol: MTT Assay for Cytotoxicity[\[18\]](#)

- Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HCT-116) into 96-well plates at a density of approximately  $5 \times 10^3$  cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-Phenyl-1H-benzo[d]triazole derivatives) and incubate for a specified period (e.g., 48 hours). Include a positive control (e.g., Cisplatin) and a vehicle control (e.g., DMSO).
- MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells will metabolize MTT into formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

- **IC<sub>50</sub> Calculation:** Calculate the cell viability as a percentage relative to the control. Plot the viability against the compound concentration to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

**Antimicrobial Activity:** Benzotriazole derivatives have also been extensively investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[\[2\]](#)[\[19\]](#)[\[20\]](#)

Compound Type	Bacterial Strain	MIC (μM or μg/mL)	Reference
Benzotriazole-based β-amino alcohol (4e)	Staphylococcus aureus	8 μM	<a href="#">[19]</a>
Benzotriazole-based β-amino alcohol (5g)	Bacillus subtilis	8 μM	<a href="#">[19]</a>
1-(2-pyridyl)benzotriazole	Gram-negative & Gram-positive	55.9 - 118.8 μM	<a href="#">[21]</a>
Silver Compound (2)	bacteria		
3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[ <a href="#">1</a> <a href="#">[7]</a> <a href="#">[21]</a> ]triazol-1-yl-propan-1-one (19)	Bacillus subtilis	1.56 μg/mL	<a href="#">[2]</a>
3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[ <a href="#">1</a> <a href="#">[7]</a> <a href="#">[21]</a> ]triazol-1-yl-propan-1-one (19)	Staphylococcus aureus	1.56 μg/mL	<a href="#">[2]</a>

**Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination**[\[19\]](#)

- **Preparation:** Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
- **Inoculation:** Add a standardized inoculum of the target bacterial strain (e.g., S. aureus, B. subtilis) to each well. Include a positive control (e.g., Ciprofloxacin) and a negative growth control.
- **Incubation:** Incubate the plates at 37 °C for 18-24 hours.

- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

## Conclusion

1-Phenyl-1H-benzo[d]triazole is a structurally stable and synthetically accessible molecule with significant utility. Its straightforward synthesis via methods like the Ullmann coupling, combined with its favorable physicochemical properties, makes it an attractive starting point for various applications. Its demonstrated role as a corrosion inhibitor is well-established, while its function as a pharmacophore in the design of potent anticancer and antimicrobial agents continues to be an active and promising area of research for drug development professionals. The data and protocols presented in this guide offer a solid foundation for further exploration and innovation with this versatile heterocyclic compound.

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